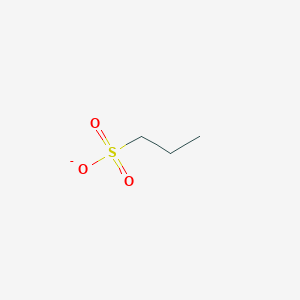

1-Propanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propanesulfonate is a useful research compound. Its molecular formula is C3H7O3S- and its molecular weight is 123.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1-propanesulfonate serves as a crucial building block for synthesizing more complex molecules. It is particularly useful in the preparation of zwitterionic surfactants, which are employed in various applications due to their biocompatibility and ability to stabilize emulsions .

Biological Applications

This compound has demonstrated significant biological activity. For instance:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Cellular Effects : Research indicates that it can modulate cell signaling pathways and gene expression, influencing cell proliferation and apoptosis .

Medical Applications

One notable medical application involves the use of 2,3-dimercapto-1-propanesulfonate as a chelating agent for treating chronic arsenic toxicity. Clinical trials have demonstrated its efficacy in increasing urinary excretion of arsenic and improving clinical symptoms in affected patients .

Case Study: Chronic Arsenic Toxicity Treatment

- Objective : Evaluate the effectiveness of 2,3-dimercapto-1-propanesulfonate in treating chronic arsenicosis.

- Method : A randomized controlled trial involved administering the compound to patients with chronic arsenic exposure.

- Results : Significant improvement was observed in clinical scores post-treatment, indicating its potential as a therapeutic agent .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. Its surfactant properties also make it suitable for use in formulations requiring emulsification or dispersion .

Analyse Des Réactions Chimiques

Acid-Base Reactions and Protonation Dynamics

1-Propanesulfonate exhibits pH-dependent behavior due to its sulfonate group (-SO₃⁻).

Key Findings:

-

Protonation in acidic environments :

C3H7SO3−+H+↔C3H7SO3H

In solutions with pH < 2, the sulfonate group undergoes protonation to form 1-propanesulfonic acid (HSO₃-C₃H₇) . This reversible reaction is critical in buffering systems and electrochemical studies: -

Quantitative protonation :

TOF-SIMS studies detected protonated this compound (SPS–H, m/z = 309.10) in acidic copper electroplating baths, correlating with increased immersion time and chloride ion presence .

Table 1: Protonation Under Varying Conditions

| Condition | Protonated Form (SPS–H) Intensity | Key Influencing Factors |

|---|---|---|

| pH 1.5, 30 s immersion | High | High [H⁺], Cl⁻ ions |

| pH 4.0, 60 s immersion | Moderate | Lower [H⁺], no Cl⁻ |

| Neutral pH | Undetectable | Deprotonation dominates |

Coordination Chemistry with Metal Ions

This compound acts as a ligand, forming complexes with transition metals like copper.

Key Findings:

-

Cu(I) and Cu(II) coordination :

Cu2++2C3H7SO3−→Cu(C3H7SO3)2

In copper electroplating baths, this compound forms stable complexes:These complexes influence deposition kinetics and layer morphology .

-

Competitive binding :

Chloride ions disrupt Cu–sulfonate complexes, favoring CuCl₂⁻ formation and altering electroplating efficiency .

Table 2: Metal Complex Stability

Hydrolysis and Stability

This compound derivatives hydrolyze under specific conditions:

Key Findings:

-

Sultone hydrolysis :

C3H6SO3+H2O→HO-C3H6SO3−+H+

1,3-Propane sultone (a cyclic sulfonate ester) hydrolyzes in water to form 3-hydroxypropane-1-sulfonate:This reaction is acid-catalyzed and critical in surfactant synthesis .

-

Temperature dependence :

Hydrolysis rates increase by 200% at 80°C compared to 25°C .

Electrochemical Reactions

This compound participates in redox processes, particularly in electroplating:

Key Findings:

-

Anodic oxidation :

2C3H7SO3−→SPS+2e−

Generates bis-(sodium-sulfopropyl)-disulfide (SPS) via dimerization: -

Cathodic reduction :

Facilitates Cu⁺ → Cu⁰ reduction, with sulfonate acting as a stabilizing agent .

Table 3: Electrochemical Performance Metrics

| Parameter | Value (SPS-containing bath) | Value (Control) |

|---|---|---|

| Deposition rate (μm/hr) | 12.5 ± 0.8 | 8.2 ± 0.6 |

| Surface roughness (nm) | 45 | 120 |

Key Reactions:

-

Esterification :

Reacts with isopropanol to form isopropyl this compound (C₆H₁₄O₃S), a reagent in organic synthesis. -

Nucleophilic substitution :

The sulfonate group is displaced by amines to yield sulfonamides, useful in drug design.

Propriétés

Formule moléculaire |

C3H7O3S- |

|---|---|

Poids moléculaire |

123.15 g/mol |

Nom IUPAC |

propane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)/p-1 |

Clé InChI |

KCXFHTAICRTXLI-UHFFFAOYSA-M |

SMILES canonique |

CCCS(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.